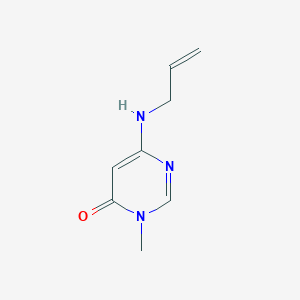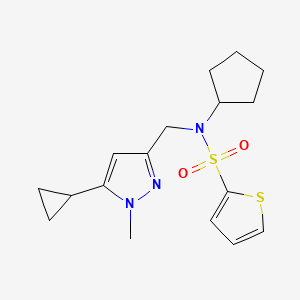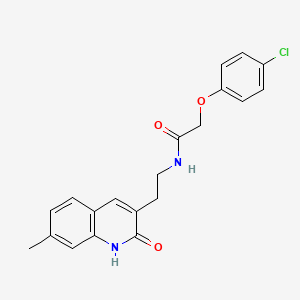
6-(allylamino)-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(allylamino)-3-methylpyrimidin-4(3H)-one, also known as AMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Scientific Research Applications
Biological Monitoring and Metabolite Detection
- 6-(allylamino)-3-methylpyrimidin-4(3H)-one and its derivatives are pivotal in biological monitoring, particularly in assessing exposure to certain substances. For instance, in the study of pirimicarb exposure, a commonly used insecticide, specific metabolites including various hydroxypyrimidines are monitored in human urine. These metabolites, including 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (MDHP), and 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP), are crucial indicators of exposure. The study found that these metabolites are sensitive and specific parameters for biological monitoring of pirimicarb exposure (Hardt, Appl, & Angerer, 1999).
Exposure and Impact Analysis during Pregnancy
- Organophosphate metabolites, including pyrimidines, are of significant interest in environmental and health studies. For example, research assessing the burden of organophosphate pesticides in pregnant women from areas of intense agricultural activity studied metabolites like 2-Diethylamino-6-methylpyrimidin-4-ol (DEAMPY). It was found at higher concentrations in maternal urine, indicating substantial exposure. The study provides insights into the exposure levels and potential health implications of such metabolites during critical periods such as pregnancy (Bravo et al., 2019).
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in interactions with various enzymes and receptors
Mode of Action
It’s known that such compounds can undergo various chemical reactions, including electrophilic heterocyclization . This process involves the formation of new cyclic structures, which can potentially interact with biological targets in unique ways.
Biochemical Pathways
It’s known that similar compounds can influence a variety of cellular processes
Pharmacokinetics
It’s known that similar compounds can be metabolized by various enzymes, including cytochrome p450 3a4 (cyp3a4), cyp2e1, and cyp2d6
Result of Action
It’s known that similar compounds can induce various cellular responses, including changes in enzyme activity and alterations in cellular structures
properties
IUPAC Name |
3-methyl-6-(prop-2-enylamino)pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-4-9-7-5-8(12)11(2)6-10-7/h3,5-6,9H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSIGMYUCBCBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)


![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)
![2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407277.png)
![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)



![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)